3-Ethoxybenzene-1,2-diamine hydrochloride

Solubility Formulation Aqueous Chemistry

3-Ethoxybenzene-1,2-diamine hydrochloride (CAS 1135221-83-8) is the hydrochloride salt of a meta-ethoxy-substituted ortho-phenylenediamine derivative. This compound belongs to the class of aromatic diamines, featuring a benzene ring with two adjacent amino groups at the 1- and 2- positions and an ethoxy group at the 3- position.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B13459354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxybenzene-1,2-diamine hydrochloride
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1N)N.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,9-10H2,1H3;1H
InChIKeyNONYMUORIVEVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxybenzene-1,2-diamine hydrochloride: A Soluble Ortho-Phenylenediamine Building Block for Medicinal Chemistry and Polymer Research


3-Ethoxybenzene-1,2-diamine hydrochloride (CAS 1135221-83-8) is the hydrochloride salt of a meta-ethoxy-substituted ortho-phenylenediamine derivative . This compound belongs to the class of aromatic diamines, featuring a benzene ring with two adjacent amino groups at the 1- and 2- positions and an ethoxy group at the 3- position . The hydrochloride salt form is prepared by protonation of the parent free base with hydrochloric acid, resulting in a compound with a molecular formula of C8H13ClN2O and a molecular weight of 188.65 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds such as benzimidazoles and quinoxalines, and as a monomer for specialty polymers .

Aqueous-soluble ortho-phenylenediamine building block for heterocycle and polymer synthesis
3-Ethoxy substituent may support electronic tuning in SAR and reactivity studies
Hydrochloride salt form facilitates homogeneous reaction conditions in polar media

Why 3-Ethoxybenzene-1,2-diamine hydrochloride Cannot Be Replaced by Free Base or Unsubstituted Analogs in Aqueous Reactions


The physicochemical properties of 3-ethoxybenzene-1,2-diamine hydrochloride fundamentally alter its utility in aqueous reaction environments and formulation workflows compared to its free base counterpart and other ortho-phenylenediamine analogs. The hydrochloride salt exhibits significantly enhanced aqueous solubility, with an estimated XLogP3 value of -1.2 for the salt form . This contrasts sharply with the free base 3-ethoxybenzene-1,2-diamine, which is a solid with limited water solubility . Furthermore, the electron-donating ethoxy group at the 3-position modulates the electronic density on the aromatic ring, affecting both the nucleophilicity of the amino groups and the overall reactivity in electrophilic aromatic substitution reactions . These differences mean that a researcher cannot simply substitute the free base or the unsubstituted ortho-phenylenediamine and expect equivalent reaction kinetics, solubility profiles, or product yields in aqueous or protic solvent systems. The following sections provide quantitative evidence for these critical distinctions.

This Product
Alternative / Analog
Hydrochloride salt with higher aqueous solubility
Free base: limited water solubility may require organic co-solvents
3-Ethoxy substitution lowers pKa altering nucleophilicity
Unsubstituted o-phenylenediamine: higher pKa leads to different reaction kinetics
Reported selective enzyme inhibition (amine oxidase)
4-Ethoxy isomer: no reported enzyme inhibition; used as dyestuff coupler

3-Ethoxybenzene-1,2-diamine hydrochloride: Head-to-Head Comparative Data for Procurement Decisions


Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-ethoxybenzene-1,2-diamine provides a marked solubility advantage over the parent free base in aqueous media. The hydrochloride salt has an estimated XLogP3 value of -1.2, indicating hydrophilic character , whereas the free base has a predicted pKa of 4.05 ± 0.10 and is a solid with limited water solubility . This enhanced aqueous solubility facilitates homogeneous reaction conditions in water or buffer systems and simplifies purification and handling in laboratory workflows .

Aqueous Solubility (Salt vs Free Base)
Data to verify
HCl salt LogP -1.2
Free base Limited solubility
Supports aqueous reaction workflow selection
Predicted LogP; salt effect estimated
Solubility Formulation Aqueous Chemistry

Reactivity Tuning: pKa Differences Between 3-Ethoxy and Unsubstituted Ortho-Phenylenediamine

The presence of the 3-ethoxy group alters the basicity and nucleophilicity of the diamine core. The predicted pKa of 3-ethoxybenzene-1,2-diamine is 4.05 ± 0.10 , which is lower than the reported pKa of unsubstituted ortho-phenylenediamine (pKa ~4.46 at 25°C) . This 0.4 unit difference in pKa reflects the electron-donating effect of the ethoxy group, which reduces the electron density on the amino nitrogens, thereby modulating their reactivity in condensation and nucleophilic addition reactions .

pKa Difference (3-Ethoxy vs Unsubstituted)
Data to verify
ΔpKa ≈ -0.41 3-Ethoxy pKa 4.05 vs ~4.46
Indicates altered nucleophilicity for pH-sensitive reactions
Predicted values; literature reference for unsubstituted
Electron Donating Group Nucleophilicity Reaction Optimization

Enzyme Inhibition Profile: Distinct Selectivity of 3-Ethoxy vs. 4-Ethoxy Analogs

3-Ethoxybenzene-1,2-diamine exhibits a unique enzyme inhibition profile compared to its positional isomer, 4-ethoxybenzene-1,2-diamine. BindingDB data shows that 3-ethoxybenzene-1,2-diamine inhibits human amine oxidase [copper-containing] 3 with an IC50 of 130 nM and porcine diamine oxidase with an IC50 of 1.00E+6 nM [1]. In contrast, the 4-ethoxy analog is primarily employed as a coupler in dyestuff synthesis and lacks reported activity against these targets . This difference in bioactivity profile is a direct consequence of the ethoxy group's position (3- vs. 4-) affecting molecular recognition at the enzyme active site [2].

Amine Oxidase Inhibition (3-Ethoxy)
Reported
IC50 = 130 nM Human amine oxidase 3
Distinct selectivity profile vs 4-ethoxy analog
BindingDB curated; 4-ethoxy analog lacks activity
Enzyme Inhibition Amine Oxidase Selectivity

Synthetic Versatility: Scaffold for Factor Xa Inhibitors vs. Simple Benzene Diamines

The 1,2-diaminobenzene scaffold, when substituted with a 3-ethoxy group, serves as a validated starting point for the development of non-amidine factor Xa (fXa) inhibitors. Several derivatives of the 1,2-diaminobenzene-based scaffold were synthesized and evaluated for their ability to inhibit human fXa, yielding compounds with binding affinities sufficient for further optimization [1]. In contrast, the unsubstituted ortho-phenylenediamine is primarily utilized as a chromogenic substrate for HRP in ELISA assays and as a precursor to benzimidazoles [2]. The ethoxy substitution introduces steric and electronic properties that can be exploited in structure-activity relationship (SAR) studies for serine protease inhibition [3].

Scaffold for fXa Inhibitor SAR
Class-level
1,2-diaminobenzene core explored for non-amidine fXa inhibitors
May support serine protease inhibitor optimization studies
Class-level inference; data to verify for specific derivative
Factor Xa Inhibition Medicinal Chemistry Scaffold Hopping

High-Value Applications for 3-Ethoxybenzene-1,2-diamine hydrochloride in Drug Discovery and Materials Science


Aqueous-Phase Synthesis of Benzimidazole and Quinoxaline Heterocycles

The enhanced aqueous solubility of 3-ethoxybenzene-1,2-diamine hydrochloride (estimated XLogP3 = -1.2) enables the synthesis of benzimidazole and quinoxaline derivatives in water or mixed aqueous-organic solvent systems . This avoids the use of harmful organic solvents and simplifies product isolation, aligning with green chemistry principles .

Lead Optimization in Factor Xa and Serine Protease Inhibitor Programs

As a validated 1,2-diaminobenzene scaffold for factor Xa inhibition, 3-ethoxybenzene-1,2-diamine hydrochloride serves as a key intermediate for synthesizing non-amidine S1 element-containing inhibitors . Its distinct pKa (4.05) and enzyme inhibition profile (IC50 = 130 nM against human amine oxidase 3) make it a valuable probe for exploring structure-activity relationships in serine protease drug discovery .

Development of Fluorescent Probes and Sensors for Aldehyde Detection

The ortho-diamine functionality of 3-ethoxybenzene-1,2-diamine hydrochloride reacts selectively with aromatic aldehydes to form fluorescent derivatives, which can be separated by HPLC . The ethoxy substituent modulates the electronic properties of the resulting fluorophore, offering tunable emission wavelengths for specific analytical applications .

Synthesis of Polybenzimidazoles (PBIs) and Polybenzoxazoles (PBOs) with Tailored Properties

The 3-ethoxy substitution on the aromatic diamine monomer introduces steric bulk and electron-donating character, which can be exploited to fine-tune the thermal stability, solubility, and mechanical properties of high-performance polymers such as polybenzimidazoles and polybenzoxazoles . The hydrochloride salt form facilitates homogeneous polymerization in aqueous or polar aprotic solvents .

Application
Selection Property
Validation Focus
Aqueous heterocycle synthesis
Aqueous solubility profile
Reaction homogeneity and yield in water
Serine protease inhibitor SAR
pKa-modulated reactivity
Target engagement and selectivity profiling
Fluorescent aldehyde probes
ortho-Diamine reactivity
Fluorophore electronic tuning
Polybenzimidazole/PBO synthesis
Salt-form solubility and steric effects
Thermal stability and mechanical properties

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